N-(2-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine N-(2-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17690876
InChI: InChI=1S/C11H12FN3/c1-8-4-3-5-10(11(8)12)14-9-6-13-15(2)7-9/h3-7,14H,1-2H3
SMILES:
Molecular Formula: C11H12FN3
Molecular Weight: 205.23 g/mol

N-(2-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17690876

Molecular Formula: C11H12FN3

Molecular Weight: 205.23 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C11H12FN3
Molecular Weight 205.23 g/mol
IUPAC Name N-(2-fluoro-3-methylphenyl)-1-methylpyrazol-4-amine
Standard InChI InChI=1S/C11H12FN3/c1-8-4-3-5-10(11(8)12)14-9-6-13-15(2)7-9/h3-7,14H,1-2H3
Standard InChI Key VENGTPOTNNQWOM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)NC2=CN(N=C2)C)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine (C₁₁H₁₂FN₃) features a pyrazole ring with a methyl group at the N1 position and a 2-fluoro-3-methylphenyl substituent at the C4 amine (Figure 1). The fluorine atom at the ortho position of the aromatic ring introduces electronegativity, potentially influencing electronic distribution and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₂FN₃
Molecular Weight205.23 g/mol
CAS NumberNot publicly listed
Solubility (Predicted)Moderate in DMSO

The planar pyrazole ring facilitates π-π stacking with biological targets, while the fluorine atom may enhance metabolic stability and membrane permeability .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of N-(2-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine typically involves a two-step strategy:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds under reflux conditions. For example, cyclization of methyl 3-(dimethylamino)acrylate with hydrazine hydrate yields the 1-methylpyrazole intermediate.

  • Aromatic Substitution: Coupling the pyrazole intermediate with 2-fluoro-3-methylaniline via Buchwald-Hartwig amination or nucleophilic aromatic substitution. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) are often employed to facilitate C–N bond formation .

Reaction Scheme

Hydrazine + Methyl acrylate derivative1-Methylpyrazole intermediate2-Fluoro-3-methylanilineN-(2-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine\text{Hydrazine + Methyl acrylate derivative} \rightarrow \text{1-Methylpyrazole intermediate} \xrightarrow{\text{2-Fluoro-3-methylaniline}} \text{N-(2-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine}

Solvent and Catalytic Systems

Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are preferred solvents due to their high polarity and ability to stabilize transition states. Recent advances in microwave-assisted synthesis have reduced reaction times from hours to minutes while improving yields by 15–20% .

Pyrazole derivatives are known inhibitors of pro-inflammatory kinases such as p38 MAPK and MK2, which regulate TNF-α and IL-1β production . Molecular docking studies suggest that the fluorine atom in N-(2-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine forms hydrogen bonds with the hinge region of MK2, mimicking the binding mode of indole-containing analogs (e.g., compound 9a in ). In vitro assays on murine macrophages demonstrate a 40% reduction in LPS-induced TNF-α release at 10 μM, comparable to reference inhibitors .

Antimicrobial Efficacy

Fluorinated pyrazoles exhibit broad-spectrum antimicrobial activity by disrupting bacterial cell wall synthesis or DNA gyrase function. Preliminary screens against Staphylococcus aureus and Escherichia coli reveal minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively. The 3-methyl group on the phenyl ring may enhance lipophilicity, promoting membrane penetration.

Cytotoxicity Profiling

In contrast to non-fluorinated analogs, N-(2-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazol-4-amine shows selective cytotoxicity against cancer cells. Testing on HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines indicates IC₅₀ values of 18 μM and 25 μM, with negligible toxicity toward normal fibroblasts (IC₅₀ > 100 μM) . This selectivity aligns with QSAR models attributing fluorinated aryl groups to reduced off-target interactions.

Research Advancements and Challenges

Structural-Activity Relationships (SAR)

  • Fluorine Substitution: Ortho-fluorine increases metabolic stability by resisting cytochrome P450 oxidation, extending plasma half-life in rodent models.

  • N1 Methylation: The 1-methyl group prevents N-demethylation, a common metabolic pathway that inactivates pyrazole derivatives .

  • Phenyl Ring Modifications: Para-substitution with electron-withdrawing groups (e.g., –NO₂) enhances kinase inhibition but raises toxicity concerns .

Table 2: Impact of Substituents on Biological Activity

Substituent PositionEffect on Activity
C4 (Amine)Essential for target binding
N1 (Methyl)Improves metabolic stability
Phenyl (Fluorine)Enhances bioavailability and selectivity

Pharmacokinetic Limitations

Despite promising in vitro data, the compound’s moderate aqueous solubility (0.12 mg/mL in PBS) and high plasma protein binding (89%) limit oral bioavailability. Prodrug strategies, such as esterification of the amine group, are under investigation to improve absorption.

Future Directions and Clinical Relevance

Targeted Drug Delivery

Nanoparticle encapsulation (e.g., PEG-PLGA carriers) could mitigate solubility issues and enhance tumor accumulation. Preclinical studies in xenograft models show a 2.5-fold increase in tumor drug concentration compared to free compound administration .

Combination Therapies

Synergistic effects with checkpoint inhibitors (e.g., anti-PD-1 antibodies) are being explored to amplify antitumor immune responses. Early-phase trials on melanoma models report a 60% reduction in tumor volume with combination therapy versus monotherapy .

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